molecular formula C12H15F3N2O2S B2843307 N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2310208-51-4

N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No. B2843307
CAS RN: 2310208-51-4
M. Wt: 308.32
InChI Key: ACNAELGODGQQAV-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan in 2010 and has since been studied extensively for its anti-cancer properties.

Mechanism of Action

N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein, thereby preventing its function. This leads to the downregulation of stem cell self-renewal genes and the induction of apoptosis in cancer stem cells.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to induce apoptosis in cancer stem cells, leading to the depletion of these cells and the suppression of tumor growth. It has also been shown to inhibit the activity of BMI-1, leading to the downregulation of stem cell self-renewal genes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its specificity for BMI-1, which allows for targeted inhibition of this protein. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide is complex and requires multiple steps, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the role of BMI-1 in other diseases, such as neurological disorders. Additionally, the combination of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide with other cancer therapies is an area of active investigation, as it may enhance the efficacy of these treatments.

Synthesis Methods

The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-hydroxy-4-methylthiobutanol with 2,6-dichloropyridine-3-carboxylic acid. This is followed by the reaction of the resulting intermediate with trifluoromethyl iodide and ammonium carbonate to yield the final product.

Scientific Research Applications

N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cell self-renewal and tumorigenesis. This inhibition leads to the depletion of cancer stem cells and the suppression of tumor growth. N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been studied in various types of cancer, including breast cancer, leukemia, and glioblastoma, and has shown promising results in preclinical studies.

properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-20-5-4-9(18)7-17-11(19)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9,18H,4-5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNAELGODGQQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide

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